2-(2-Aminoethoxy)acetic acid hydrochloride

Description

Significance of Multifunctional Building Blocks in Organic Synthesis

Organic synthesis is fundamentally the art of constructing complex molecules from simpler ones. ontosight.aiboronmolecular.com The efficiency and elegance of a synthetic route are often dictated by the strategic use of "building blocks"—stable molecules that can be incorporated into a larger structure. boronmolecular.com Multifunctional building blocks, which possess two or more reactive groups, are of particular importance. scbt.comgbiosciences.com These reagents allow for the sequential and controlled connection of different molecular entities, a crucial capability in the assembly of intricate molecular architectures. creative-biolabs.com

Heterobifunctional linkers, a key class of multifunctional building blocks, feature two distinct reactive ends. scbt.comgbiosciences.comcreative-biolabs.com This dissimilarity enables chemists to perform stepwise conjugations, minimizing undesirable side reactions such as self-polymerization. gbiosciences.com The ability to selectively join different molecules makes these building blocks invaluable for creating complex conjugates for research in biochemistry, molecular biology, and materials science. scbt.com The careful selection of these building blocks is instrumental in constructing libraries of molecules for drug discovery and other applications. nih.gov

Overview of PEG-like Linkers and Their Research Utility

Polyethylene (B3416737) glycol (PEG) linkers are flexible, hydrophilic spacers that are widely used to connect various molecular entities, such as proteins, drugs, or imaging agents. chempep.com These linkers are composed of repeating ethylene (B1197577) oxide units and can be synthesized in various lengths. chempep.com Short PEG-like linkers, in particular, have found extensive use where the properties of the linker itself are more critical than inducing polymer-like characteristics. nih.gov

The research utility of PEG-like linkers is vast and multifaceted. biochempeg.comtechnologynetworks.commolecularcloud.org A primary application is in bioconjugation, where they are used to improve the properties of biomolecules. chempep.com For instance, attaching PEG linkers to proteins can enhance their solubility, stability, and circulation time in biological systems, while also reducing their immunogenicity. chempep.com In the realm of drug delivery, PEG linkers are integral components of antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. biochempeg.commolecularcloud.org Furthermore, their hydrophilicity can be advantageous in modifying the pharmacokinetic properties of small molecules. nih.gov The versatility of PEG linkers allows for their application in a wide array of research areas, including the development of diagnostic tools and advanced biomaterials. biochempeg.commolecularcloud.org

Structural Context of 2-(2-Aminoethoxy)acetic Acid Hydrochloride

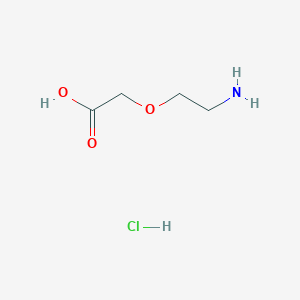

This compound is a prime example of a heterobifunctional building block that incorporates a short PEG-like structure. chemicalbook.com Its chemical structure consists of a terminal primary amine and a terminal carboxylic acid, separated by a short chain of two ethylene oxide units. chemicalbook.com The hydrochloride salt form enhances its stability and handling properties.

This compound is considered a PEG derivative and is often used as a linker in the synthesis of more complex molecules. The amino group can react with entities like carboxylic acids or activated esters, while the carboxylic acid can form stable amide bonds with primary amines, often facilitated by activating agents. This dual reactivity allows it to covalently bridge two different molecules. For instance, it has been used in the development of chemically modified peptide nucleic acids (PNA) as probes for DNA detection and in the synthesis of other biologically active compounds. chemicalbook.com The synthesis of 2-(2-Aminoethoxy)acetic acid and its derivatives has been approached through various routes, often starting from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.compatsnap.comwipo.int

The combination of its heterobifunctional nature and the presence of the hydrophilic PEG-like spacer makes this compound a valuable tool in chemical biology and medicinal chemistry, enabling the precise construction of novel molecular conjugates with tailored properties. nbinno.com

Chemical Properties of 2-(2-Aminoethoxy)acetic Acid

| Property | Value |

| Molecular Formula | C6H13NO4 |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124.0-128.0 °C |

| Boiling Point | 323.8±22.0 °C at 760 mmHg |

| Density | 1.177±0.06 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) |

Note: The properties listed above are for the non-hydrochloride form, 2-(2-Aminoethoxy)acetic acid. Data for the hydrochloride salt may vary. chemicalbook.combiosynth.com

Structure

2D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTUZBXDJSWUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81142-16-7 | |

| Record name | 2-(2-aminoethoxy)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations

Historical and Contemporary Approaches to Synthesis

Multi-Step Synthetic Sequences from Halogenated Precursors

A traditional and well-documented approach to the synthesis of 2-(2-Aminoethoxy)acetic acid and its derivatives commences with halogenated precursors, most commonly 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com This multi-step sequence involves a series of fundamental organic reactions to systematically build the target molecule.

The initial step in this synthetic route often involves a halogen exchange reaction to enhance the reactivity of the starting material. The chloride in 2-[2-(2-chloroethoxy)ethoxy]-ethanol is converted to an iodide by treatment with sodium iodide in a suitable solvent such as 2-butanone, typically under reflux conditions. google.com This conversion is advantageous as the iodide is a better leaving group than the chloride, facilitating the subsequent nucleophilic substitution reaction.

Following the halogen exchange, a protected form of the amine functionality is introduced using the Gabriel synthesis. unacademy.combyjus.com The iodide intermediate is treated with potassium phthalimide (B116566), where the phthalimide anion acts as a nucleophile to displace the iodide, forming a phthalimido derivative. google.com This method is highly effective for the preparation of primary amines, preventing over-alkylation that can be an issue with other methods. unacademy.com

The deprotection of the phthalimido group to unveil the primary amine is a critical step. A common and effective method for this transformation is hydrazinolysis, which involves reacting the phthalimido derivative with hydrazine (B178648) hydrate (B1144303). google.com This process cleaves the phthalimide group, yielding the desired primary amine hydrochloride.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Halogen Exchange | Sodium iodide, 2-butanone, reflux | To convert the less reactive chloride to a more reactive iodide. | google.com |

| Phthalimido Group Introduction | Potassium phthalimide | To introduce a protected amine group and prevent over-alkylation. | google.comunacademy.com |

| Phthalimido Group Deprotection | Hydrazine hydrate | To remove the phthalimide protecting group and form the primary amine. | google.com |

The final key transformation in this sequence is the oxidation of the primary alcohol functionality of the precursor to a carboxylic acid. A classic reagent for this purpose is the Jones reagent, which is a solution of chromium trioxide in aqueous sulfuric acid. google.com This strong oxidizing agent effectively converts the alcohol to the corresponding carboxylic acid.

Alternatively, milder and more selective oxidizing agents can be employed. One such example is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. wipo.int This method offers the advantage of proceeding under milder conditions. google.com

An alternative synthetic strategy involves reversing the order of the deprotection and oxidation steps. In this variation, the phthalimido group is removed from the alcohol intermediate first, and the resulting free amino alcohol is then converted to a protected derivative, such as the Fmoc-derivative, before the final oxidation to the carboxylic acid. google.comgoogle.com

| Oxidizing Agent | Conditions | Key Features | Reference |

| Jones Reagent | Acidic conditions | Strong oxidizing agent. | google.com |

| TEMPO | Mildly basic conditions (pH ~8.5) | Selective and efficient, reaction proceeds at 0°C. | wipo.intgoogle.com |

Convergent Synthetic Pathways

More modern approaches to the synthesis of 2-(2-Aminoethoxy)acetic acid derivatives often employ convergent strategies that can offer improved efficiency and milder reaction conditions.

An alternative to the Gabriel synthesis for introducing the amine functionality is through an azide-based route. In this pathway, the starting material, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, is first converted to an azide (B81097) by reaction with sodium azide in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com

The subsequent conversion of the azide to the primary amine is accomplished via the Staudinger reaction. wikipedia.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), which initially forms an iminophosphorane intermediate. wikipedia.org This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. google.comwikipedia.org The Staudinger reduction is known for being a mild and efficient method for converting azides to amines. wikipedia.org

This convergent approach allows for the formation of the amine functionality without the need for the harsh deprotection conditions sometimes associated with the phthalimido group. The resulting amino alcohol can then be protected and oxidized to the final carboxylic acid derivative. wipo.intgoogle.com

| Reaction | Reagents | Mechanism | Reference |

| Azide Formation | Sodium azide | Nucleophilic substitution of the chloride with the azide anion. | google.comgoogle.com |

| Staudinger Reaction | Triphenylphosphine, followed by water | Nucleophilic attack of the phosphine on the azide, followed by hydrolysis of the iminophosphorane intermediate. | google.comwikipedia.org |

Dibenzylation and Alkylation Strategies for Aminoethoxyethanol Precursors

A prevalent strategy for the synthesis of 2-(2-aminoethoxy)acetic acid begins with the precursor 2-(2-aminoethoxy)ethanol. This method involves the protection of the primary amine via dibenzylation. google.comgoogle.com Following the protection of the amino group, the hydroxyl group is alkylated. This is typically achieved using a strong base like sodium hydride in conjunction with an alkylating agent such as methyl bromoacetate (B1195939) to form the corresponding methyl ester. google.comgoogle.com The synthesis proceeds with the hydrolysis of the methyl ester to the carboxylic acid. The final step in forming the free amino acid is the removal of the benzyl (B1604629) protecting groups. google.comgoogle.com

An alternative approach utilizes 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) as the starting material. In this pathway, the synthesis of an N-dibenzylated intermediate is accomplished through a reaction with dibenzylamine (B1670424) (Bn₂NH). patsnap.comgoogle.com This reaction is typically performed in an organic solvent like acetonitrile, in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like sodium bromide (NaBr). patsnap.comgoogle.com This direct N-alkylation strategy provides an alternative route to key intermediates required for the synthesis of the target molecule.

Table 1: Comparison of Dibenzylation and Alkylation Strategies

| Starting Material | Key Reagents | Intermediate Steps | Ref. |

| 2-(2-aminoethoxy)ethanol | 1. Benzyl halide2. Sodium hydride, Methyl bromoacetate3. Base (for hydrolysis)4. Hydrogenation catalyst (for debenzylation) | Dibenzylation, O-alkylation, Ester hydrolysis, Debenzylation | google.comgoogle.com |

| 2-[2-(2-chloroethoxy)ethoxy]ethanol | Dibenzylamine (Bn₂NH), K₂CO₃, NaBr | Direct N-alkylation with dibenzylamine | patsnap.comgoogle.com |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a critical aspect of synthesizing 2-(2-aminoethoxy)acetic acid hydrochloride and its derivatives. This necessitates the careful optimization of various reaction parameters, including the choice of solvent, reaction temperature, and duration, as well as the methods used for product isolation and purification. guidechem.comgoogle.com

The selection of an appropriate solvent system is crucial for reaction efficiency, workup, and final purification. In the alkylation of N-protected aminoethoxyethanol, tetrahydrofuran (B95107) (THF) is often employed as the reaction solvent. guidechem.comgoogle.com For subsequent hydrolysis steps, ethanol (B145695) is a common choice. guidechem.com Acetonitrile has been utilized as the solvent for the reaction between 2-[2-(2-chloroethoxy)ethoxy]ethanol and dibenzylamine. patsnap.comgoogle.com

During the purification phase, particularly for the isolation of N-protected derivatives, solvent choice is key. Ethyl acetate (B1210297) is frequently used for the extraction of the product from aqueous solutions following acidification. guidechem.comgoogle.com Recrystallization, a standard method for enhancing purity, has been successfully performed using solvents such as ethyl acetate or tetrahydrofuran to obtain the final product with high purity. guidechem.comgoogle.com

Table 2: Solvents Used in Synthesis and Purification

| Synthetic Step | Solvent(s) | Purpose | Ref. |

| Alkylation | Tetrahydrofuran (THF) | Reaction Medium | guidechem.comgoogle.com |

| N-Alkylation | Acetonitrile | Reaction Medium | patsnap.comgoogle.com |

| Hydrolysis | Ethanol | Reaction Medium | guidechem.com |

| Oxidation | Acetone | Reaction Medium | patsnap.com |

| Extraction | Ethyl Acetate | Product Isolation | guidechem.comgoogle.com |

| Recrystallization | Ethyl Acetate, Tetrahydrofuran (THF) | Purification | guidechem.comgoogle.com |

Control of reaction temperature and duration is fundamental to maximizing product yield and minimizing the formation of impurities. For instance, in alkylation reactions involving sodium hydride, the initial addition of the base is often conducted at reduced temperatures, such as -5°C to 0°C, to control the exothermic reaction. google.comgoogle.com The reaction is then allowed to proceed at room temperature, often overnight, to ensure completion. google.com In one specific alkylation, the temperature was maintained below 10°C during the addition of ethyl bromoacetate before being warmed to room temperature. guidechem.com

Conversely, other synthetic steps may require elevated temperatures. The reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine has been carried out at temperatures ranging from 50°C to 80°C for 24 hours. patsnap.comgoogle.com Another process involves heating at 90-95°C for 16 hours. google.com The duration of these reactions is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion. guidechem.com For the final Fmoc-protection step, reaction times of 3 hours at 15-20°C have been reported. google.com

Where intermediate isolation is necessary, purification is often achieved through standard laboratory techniques. Following the reaction, the workup typically involves quenching the reaction, followed by extraction of the product into an organic solvent like ethyl acetate and washing the organic phase with a saturated salt solution. google.com The final purification of the crude product is frequently accomplished by recrystallization from a suitable solvent, such as tetrahydrofuran or ethyl acetate, to yield the pure compound. guidechem.comgoogle.com

Synthesis of N-Protected Derivatives

Fluorenylmethyloxycarbonyl (Fmoc) Derivatives

The synthesis of the N-Fluorenylmethyloxycarbonyl (Fmoc) derivative is a key transformation, as this protected form is widely used in peptide synthesis. guidechem.comnbinno.com The introduction of the Fmoc protecting group is typically performed on the free amino acid precursor. google.com

The reaction is generally carried out under alkaline conditions, using a base such as sodium bicarbonate or sodium carbonate. google.comgoogle.com The choice of reagent for introducing the Fmoc group is commonly either 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). google.comgoogle.com The reaction medium is often a biphasic system consisting of water and an organic solvent like tetrahydrofuran (THF). google.comgoogle.com

Reaction conditions are optimized for high yield. For example, Fmoc-OSu may be added in batches at a controlled temperature of 0°C, followed by stirring at room temperature overnight. google.com Another reported procedure involves conducting the acylation at 15-20°C for 3 hours. google.com Upon completion, the workup involves acidifying the reaction mixture with hydrochloric acid to a pH of 1-3. google.comguidechem.com This step protonates the carboxylic acid and allows for its extraction into an organic solvent, typically ethyl acetate. guidechem.comgoogle.com The final pure product, [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, is often obtained after recrystallization from ethyl acetate or THF, with reported yields varying from 51.9% to over 90% for the protection step. google.comguidechem.comgoogle.com

Table 3: Reaction Conditions for Fmoc-Derivative Synthesis

| Reagent | Base | Solvent System | Temperature | Time | Yield | Ref. |

| Fmoc-OSu | NaHCO₃ | Tetrahydrofuran / Water | 0°C to Room Temp. | Overnight | 75% (crude) | google.com |

| Not Specified | NaHCO₃ | Ethanol / Water | Not Specified | Not Specified | 51.9% (recrystallized) | guidechem.com |

| Fmoc-OSu | Na₂CO₃ | Tetrahydrofuran / Water | 15-20°C | 3 hours | 91% | google.com |

| Fmoc-Cl | Na₂CO₃ | Not Specified | 0°C | Not Specified | Not Specified | google.com |

tert-Butyloxycarbonyl (Boc) Derivatives

The protection of the primary amino group of 2-(2-aminoethoxy)acetic acid with the tert-butyloxycarbonyl (Boc) group is a common and crucial transformation. The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.org

A general synthetic approach to N-Boc-2-(2-aminoethoxy)acetic acid involves a multi-step, one-pot reaction sequence that avoids the isolation of intermediates, thereby improving efficiency. google.comwipo.int This process can start from a precursor like 2-(2-aminoethoxy)ethanol. The amino group of the precursor is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The terminal alcohol is then oxidized to the corresponding carboxylic acid to yield the final product. google.comwipo.intgoogle.com

Table 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Sodium Carbonate), Solvent (e.g., Tetrahydrofuran/Water) | Introduction of the acid-labile Boc protecting group onto the primary amine. |

| Oxidation | Oxidizing agent (e.g., TEMPO/NaOCl) | Conversion of the terminal alcohol of the precursor to a carboxylic acid. wipo.intgoogle.com |

This synthetic strategy allows for the production of Boc-protected 2-(2-aminoethoxy)acetic acid, a key intermediate for subsequent modifications at the carboxylic acid terminus. google.com

Benzyloxycarbonyl (Z) Derivatives

The benzyloxycarbonyl (Z or Cbz) group is another widely used protecting group for amines in peptide synthesis and organic chemistry. bachem.com It is typically introduced by reacting the amine with benzyl chloroformate (Z-Cl) under basic conditions. The Z group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions like HBr in acetic acid. bachem.com

The synthesis of N-Z-2-(2-aminoethoxy)acetic acid can be accomplished using a synthetic pathway analogous to that of the Boc derivative. google.comwipo.int The key difference lies in the amine protection step, where benzyl chloroformate is used as the reagent.

Table 2: Synthesis of N-Z-2-(2-aminoethoxy)acetic acid

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Amine Protection | Benzyl chloroformate (Z-Cl), Sodium Carbonate, Tetrahydrofuran/Water | Introduction of the Z protecting group, which is removable by hydrogenolysis. wipo.intgoogle.com |

| Oxidation | TEMPO/NaOCl | Formation of the carboxylic acid moiety from the precursor alcohol. wipo.intgoogle.com |

The resulting N-Z protected compound provides an orthogonal protecting group strategy when used in conjunction with acid-labile groups like Boc or base-labile groups.

Allyloxycarbonyl (Alloc) Derivatives

The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its unique deprotection conditions, which involve palladium(0)-catalyzed hydrostannolysis or reaction with other nucleophilic allyl scavengers. uva.nlpuce.edu.ec This allows for selective deprotection in the presence of acid-labile (Boc, t-Bu) and hydrogenolysis-labile (Z, Bzl) protecting groups, making it a valuable tool in complex multi-step syntheses. puce.edu.ec

The synthesis of N-Alloc-2-(2-aminoethoxy)acetic acid follows the same general and efficient one-pot methodology described for the Boc and Z derivatives. google.comwipo.int The amino group is acylated using allyl chloroformate (Alloc-Cl) in a basic aqueous/organic medium.

Table 3: Synthesis of N-Alloc-2-(2-aminoethoxy)acetic acid

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Amine Protection | Allyl chloroformate (Alloc-Cl), Sodium Carbonate, Tetrahydrofuran/Water | Installation of the Alloc group, enabling palladium-catalyzed deprotection. wipo.intgoogle.com |

| Oxidation | TEMPO/NaOCl | Generation of the final carboxylic acid product. wipo.intgoogle.com |

The availability of the Alloc-protected version of 2-(2-aminoethoxy)acetic acid significantly expands its utility in sophisticated synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). puce.edu.ec

Esterification Reactions of the Carboxylic Acid Moiety

Esterification of the carboxylic acid function of N-protected 2-(2-aminoethoxy)acetic acid is a common transformation to modify its reactivity, solubility, or to prepare it for further coupling reactions. Various standard methods can be employed for this purpose.

One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically with heating. youtube.com Alternatively, alkylation of the carboxylate salt with an alkyl halide (e.g., methyl bromoacetate) can be used to form the corresponding ester, a method noted in some prior art syntheses of related compounds. google.com

Table 4: Common Esterification Methods

| Method | Reagents | Typical Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat | A condensation reaction where the carboxylic acid and an alcohol react to form an ester and water. youtube.com |

| Alkylation | Alkyl Halide (R'-X), Base (e.g., NaH, K₂CO₃) | Anhydrous Solvent | The carboxylate, formed by deprotonation of the acid, acts as a nucleophile to displace the halide from the alkylating agent. |

| Carbodiimide-mediated | Alcohol (R'-OH), DCC or EDC, DMAP (catalyst) | Anhydrous Solvent (e.g., DCM) | The carbodiimide (B86325) activates the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. |

Amide Bond Formation Chemistries

The carboxylic acid moiety of N-protected 2-(2-aminoethoxy)acetic acid is readily converted into amides, a reaction that is central to its use as a linker in bioconjugation, peptide synthesis, and the development of PROTACs and antibody-drug conjugates (ADCs). nbinno.com

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine. nih.govyoutube.com This is most commonly achieved using a variety of coupling reagents developed for peptide synthesis. fishersci.co.uk Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. fishersci.co.uk More advanced uronium and phosphonium (B103445) salt-based reagents like HATU, HBTU, and PyBOP provide high yields and fast reaction times. fishersci.co.ukbeilstein-journals.orgchemicalbook.com These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.ukbeilstein-journals.org

Table 5: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. fishersci.co.uk |

| Uronium/Aminium Salts | HATU, HBTU | Form activated esters that are highly reactive towards amines, leading to efficient amide bond formation. beilstein-journals.orgchemicalbook.com |

| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, these reagents generate activated species that readily undergo aminolysis. fishersci.co.uk |

The selection of the appropriate coupling reagent and conditions is critical for achieving high yields and purity in the final amide product.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group in 2-(2-Aminoethoxy)acetic acid is a nucleophilic center, capable of reacting with a range of electrophiles. Its reactivity is fundamental to its application as a linker and in the synthesis of more complex molecules. The hydrochloride salt form means the amine is protonated (as -NH₃⁺), and it typically requires neutralization to a free amine for it to act as an effective nucleophile.

Common reactions involving the primary amine group include:

Amide Bond Formation: The amine group readily reacts with carboxylic acids and their derivatives, such as activated N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a cornerstone reaction in bioconjugation and peptide synthesis. The reaction with a carboxylic acid typically requires a coupling agent, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group.

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to form stable secondary amines.

The reactivity of the amine group is central to the use of this molecule in creating PEGylated structures, where it is attached to other molecules to modify their properties.

Table 1: Reactivity of the Primary Amine Functional Group

| Reactant Type | Functional Group | Product | Bond Formed | Typical Conditions |

|---|---|---|---|---|

| Carboxylic Acid | -COOH | Amide | Amide (-CONH-) | Presence of coupling agents (e.g., EDC, HATU) |

| Activated Ester | -CO-NHS | Amide | Amide (-CONH-) | Direct reaction |

| Aldehyde/Ketone | -CHO / >C=O | Imine (Schiff Base) | Imine (-C=N-) | Acid or base catalysis |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid (-COOH) functional group is the other key reactive site in 2-(2-Aminoethoxy)acetic acid hydrochloride. It can act as both a proton donor and an electrophilic center, particularly when activated.

Key reactions involving the carboxylic acid group include:

Amide Bond Formation: Similar to the amine group's reactivity, the carboxylic acid can be coupled with primary amines to form amide bonds. medkoo.com This reaction is not spontaneous and requires the use of activating agents like EDC or other carbodiimides to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine. medkoo.com

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo Fischer esterification to form an ester.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

This dual reactivity makes the molecule a valuable heterobifunctional linker, enabling the connection of two different molecular entities.

Table 2: Reactivity of the Carboxylic Acid Functional Group

| Reactant Type | Functional Group | Product | Bond Formed | Typical Conditions |

|---|---|---|---|---|

| Primary Amine | -NH₂ | Amide | Amide (-CONH-) | Presence of activating agents (e.g., EDC, HATU) |

| Alcohol | -OH | Ester | Ester (-COO-) | Acid catalysis (e.g., H₂SO₄) |

| Reducing Agent | e.g., LiAlH₄ | Primary Alcohol | C-OH | Anhydrous conditions |

Intra- and Intermolecular Cyclization Potential

A thorough review of available scientific literature did not yield specific studies on the intra- or intermolecular cyclization potential of this compound. While its bifunctional nature theoretically allows for reactions such as intramolecular lactamization to form a cyclic amide, no documented examples or investigations for this specific compound were found.

Theoretical and Computational Mechanistic Studies

No specific theoretical or computational mechanistic studies for this compound were identified in the searched literature.

Information regarding the elucidation of reaction pathways for this specific compound through computational methods is not available in the current body of scientific literature.

No studies focused on the transition state analysis of reactions involving this compound were found during the literature search.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Computational methods provide a detailed picture of the arrangement and energies of electrons within this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the energy and localization of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO might be localized on the amino group, suggesting its role as a primary site for reactions with electrophiles. Conversely, the LUMO could be centered around the carboxylic acid group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. ucsb.edu While specific HOMO-LUMO energy values for this compound were not found in the surveyed literature, FMO theory provides a valuable framework for qualitatively understanding its reaction mechanisms.

The distribution of electric charge within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Computational methods can be used to calculate the partial atomic charges on each atom of this compound. fiu.edu This information helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its interaction with other polar molecules and ions. Various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to derive these charges from the calculated electronic wavefunction. fiu.edu

Spin density calculations are relevant for molecules in open-shell electronic states, such as radicals or triplets. For the ground state of this compound, which is a closed-shell molecule, the spin density is zero everywhere. However, in studies of its potential radical forms or excited states, spin density calculations would reveal the distribution of the unpaired electron(s), identifying the most reactive sites for radical reactions. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. acs.org

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org By simulating the UV-Vis spectrum, researchers can gain insights into the electronic transitions occurring within the molecule, for example, identifying transitions as n → π* or π → π*. Comparing the predicted spectrum with experimental data can help to validate the computational model and aid in the interpretation of the experimental results. chemrxiv.org Although specific TD-DFT studies for this compound were not identified, the methodology is broadly and successfully applied to a wide range of organic molecules. nih.govacs.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The dual functionality of 2-(2-Aminoethoxy)acetic acid makes it a valuable precursor in the synthesis of more complex organic molecules. The amine and carboxylic acid groups can be selectively protected and reacted, enabling its incorporation into a variety of structures. Typically, the amine group is protected with moieties such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), or Allyloxycarbonyl (Alloc) to facilitate its use in standard synthetic protocols. google.comgoogle.com

The synthesis of these protected AEEA derivatives allows for their application in both solution-phase and solid-phase organic synthesis (SPOS). google.comgoogle.com For instance, Fmoc-AEEA is a commonly used derivative in solid-phase peptide synthesis (SPPS). google.com The synthesis of Fmoc-AEEA can be achieved through various routes, often starting from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com One improved synthetic method involves the conversion of the starting alcohol to an azide (B81097), followed by a Staudinger reaction to yield the amine, which is then protected with an Fmoc group and subsequently oxidized to the carboxylic acid. google.comwipo.int This method avoids harsh conditions and difficult purifications associated with older routes. google.com

These protected AEEA building blocks are instrumental in constructing molecules for drug discovery and development, where precise functionalization is critical. nbinno.com They are key components in the synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where they function as hydrophilic linkers. nbinno.com

| Derivative Name | Protecting Group | Common Application |

| Fmoc-AEEA | 9-Fluorenylmethoxycarbonyl | Solid-Phase Peptide Synthesis (SPPS) |

| Boc-AEEA | tert-Butyloxycarbonyl | Peptide and Organic Synthesis |

| Alloc-AEEA | Allyloxycarbonyl | Orthogonal Protection Strategies |

| Z-AEEA | Benzyloxycarbonyl | Peptide Synthesis |

Design and Synthesis of Bioconjugate Materials

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on bifunctional linkers like AEEA. bionordika.fithermofisher.com The compound's amine and carboxyl groups provide reactive handles for covalently attaching it to biomolecules such as proteins, peptides, or nucleic acids, and to other molecules like fluorescent labels, drugs, or solid supports. bionordika.fi The hydrophilic nature of the AEEA spacer is often advantageous, as it can improve the solubility and reduce non-specific binding of the resulting bioconjugate. google.comgoogle.com

In peptide synthesis, AEEA is widely employed as a non-peptidic spacer or linker to introduce specific properties into a peptide chain. google.com Its incorporation can influence the peptide's conformation, solubility, and biological activity.

The use of AEEA is fully compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols, particularly the widely used Fmoc/tBu (tert-butyl) strategy. springernature.compeptide.com In this methodology, the Fmoc-protected version of AEEA (Fmoc-AEEA-OH) is used like a standard protected amino acid. google.comnbinno.com It is activated and coupled to the free N-terminal amine of the growing peptide chain anchored on a solid support resin. peptide.comuci.edu The Fmoc group is then removed with a mild base (like piperidine (B6355638) in DMF) to reveal the primary amine of the AEEA unit, allowing for the subsequent coupling of the next amino acid in the sequence. uci.edu This straightforward integration makes it a popular choice for introducing a flexible, hydrophilic spacer into a peptide sequence. biosynth.com

Table of Common Reagents in Fmoc-SPPS

| Reagent Type | Example(s) | Function |

|---|---|---|

| Solid Support Resin | Polystyrene, ChemMatrix | Insoluble support for peptide assembly |

| Nα-Protecting Group | Fmoc | Protects the amine during coupling |

| Deprotection Reagent | Piperidine in DMF | Removes the Fmoc group |

| Coupling Reagent | HATU, HBTU, DIC/HOBt | Activates the carboxylic acid for amide bond formation |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the peptide from the resin and removes side-chain protecting groups |

A notable application of AEEA is its incorporation into analogs of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in migraine pathophysiology. google.comgoogle.com Researchers have synthesized N-terminal analogs of CGRP where an AEEA unit was inserted into the α-helical region (residues 8-18) of the peptide. google.comgoogle.com The α-helix is crucial for receptor activation, and introducing a flexible, hydrophilic AEEA linker can modulate the peptide's structure and interaction with the CGRP receptor. nih.gov This modification is explored in the design of CGRP receptor antagonists, which are a validated class of therapeutics for migraine treatment. researchgate.netljmu.ac.uk The insertion of the AEEA spacer can alter the peptide's conformational dynamics, potentially enhancing its antagonistic properties or improving its pharmacokinetic profile. google.comresearchgate.net

Furthermore, the flexible nature of the AEEA spacer can increase the accessibility of the peptide. nih.gov When a peptide is tethered to a surface or another molecule, the AEEA linker acts as a flexible arm, extending the peptide away from the point of attachment. biosynth.comnih.gov This increased distance and mobility can enhance the peptide's ability to interact with its target receptor or enzyme, improving its biological activity or the signal in diagnostic applications. nih.gov Molecular dynamics simulations have shown that while PEG spacers like AEEA have little effect on the conformation of small neutral peptides, they can significantly influence the properties of charged peptides and reduce aggregation when peptides are constrained on a surface. nih.gov

Derivatives of AEEA are used to synthesize functionalized polymeric supports, particularly for SPPS and SPOS. google.comgoogle.com A key application is the creation of polystyrene-polyethylene glycol-like (PPL) resins, also known as PS-PEG resins. google.comgoogle.comwipo.int These resins combine the mechanical stability of a polystyrene core with the favorable solvation properties of polyethylene (B3416737) glycol chains.

The synthesis of these resins involves coupling a protected AEEA derivative, such as Fmoc-AEEA, onto an aminomethylated polystyrene resin. google.com The incorporation of the hydrophilic AEEA linker results in a resin with excellent swelling characteristics in a wide range of solvents used in peptide synthesis, from nonpolar solvents like dichloromethane (B109758) (DCM) to polar solvents like N,N-dimethylformamide (DMF). google.com This enhanced and consistent swelling ensures better access of reagents to the growing peptide chain, which can lead to improved coupling efficiencies and higher purity of the final product, especially for long or "difficult" peptide sequences. google.combiosynth.com

Fabrication of Functionalized Polymeric Supports

Polystyrene-Polyethylene Glycol-Like (PS-PEG-like) Resins

The compound 2-(2-Aminoethoxy)acetic acid, often used in a protected form such as fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Fmoc-AEEA), is a key building block in the synthesis of Polystyrene-Polyethylene Glycol-like (PS-PEG-like) resins. google.comgoogle.com These resins are engineered to combine the mechanical stability and handling properties of polystyrene (PS) with the flexible, hydrophilic nature of polyethylene glycol (PEG). google.com The incorporation of the AEEA-derived spacer grafts PEG-like chains onto the hydrophobic polystyrene core. google.com This modification creates a unique microenvironment within the resin that is compatible with a wide range of solvents, from nonpolar organic solvents to polar and even aqueous media. google.com This bifunctional nature is crucial for applications in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), as it allows for efficient synthesis of complex molecules without significant changes in the resin bed volume when switching between different solvent systems. google.com The synthesis process allows for variation in the PEG-like content, enabling the optimization of the resin's physicochemical properties versus its loading capacity. google.comgoogle.com

Swelling Characteristics and Loading Capacity Investigations

A critical advantage of incorporating 2-(2-Aminoethoxy)acetic acid derivatives into PS-PEG resins is the resulting material's excellent swelling characteristics. google.comgoogle.com The hydrophilic PEG-like chains grafted onto the polystyrene backbone allow the resin to swell effectively in both nonpolar solvents like dichloromethane (DCM) and polar solvents such as N,N-dimethylformamide (DMF) and even water. google.com This broad solvent compatibility is a significant improvement over traditional polystyrene resins, which swell poorly in polar solvents.

Research has demonstrated that these PS-PEG-like resins, also referred to as Polystyrene-Polyethylene-Glycol-like (PPL) resins, can be synthesized to achieve high loading capacities. google.comgoogle.com The ability to vary the PEG-like content allows for a tunable balance between the physical properties of the resin and its capacity for substrate attachment. google.comgoogle.com Studies have shown a generally linear relationship between the mass of the peptide being synthesized on the resin and the swelling volume of the peptide-resin, indicating predictable and consistent swelling behavior during synthesis. researchgate.net This predictability is vital for automated solid-phase synthesis.

| Resin Property | Description | Impact on Synthesis |

| Swelling | The ability of the resin to expand in the presence of a solvent. | Enhanced swelling in diverse solvents, including polar and nonpolar ones, improves reagent access to reaction sites, leading to higher reaction efficiency. google.comresearchgate.net |

| Loading Capacity | The amount of initial substrate (e.g., an amino acid) that can be attached per gram of resin. | AEEA-derived resins can be designed for high loading, allowing for the synthesis of larger quantities of the target molecule per batch. google.comgoogle.com |

| Solvent Compatibility | The range of solvents in which the resin can be effectively used. | The amphiphilic nature imparted by the AEEA-linker allows for the use of a broad spectrum of solvents without compromising resin integrity or performance. google.com |

Chemical Linker in Antibody-Drug Conjugates (ADCs) Research

In the field of oncology, 2-(2-Aminoethoxy)acetic acid serves as a fundamental component in the design of linkers for antibody-drug conjugates (ADCs). sciclix.com ADCs are a class of targeted therapeutics that combine a monoclonal antibody's specificity with the high potency of a cytotoxic drug. rsc.orgnih.gov The linker is a critical element that connects these two parts, and its design influences the ADC's stability, efficacy, and tolerability. sciclix.comnih.gov

PROTAC (Proteolysis-Targeting Chimeras) Linker Design

The compound 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (a related PEG2 compound) is utilized as a polyethylene glycol (PEG) linker in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. nih.gov They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov

The linker's role is not merely to connect the two ends; its length, rigidity, and composition are critical for the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov The use of short PEG linkers derived from molecules like 2-(2-Aminoethoxy)acetic acid can influence the PROTAC's physicochemical properties, such as solubility and cell permeability. Derivatives of this compound are employed in the synthesis of PROTACs, highlighting its utility in this therapeutic modality. medchemexpress.com

Peptide Crosslinking to Liposomes for Immunogenic Response Studies

In nanotechnology and immunology, 2-(2-Aminoethoxy)acetic acid and similar PEG-containing structures are used as linkers to attach peptides to the surface of liposomes. Liposomes are microscopic vesicles that can be used as carriers for drugs or antigens. By crosslinking specific peptides to the liposome (B1194612) surface, researchers can create targeted drug delivery systems or synthetic vaccines designed to elicit a specific immunogenic response.

The length and character of the PEG linker are crucial for the functionality of these peptide-targeted liposomes. nih.gov A linker derived from 2-(2-Aminoethoxy)acetic acid provides a flexible, hydrophilic spacer that extends the peptide away from the liposome surface. This spacing can overcome steric hindrance from the liposome's own PEG coating, making the peptide more accessible for interaction with its target receptor on a cell or with components of the immune system. nih.gov Studies have shown that the interplay between the length of the liposomal PEG coating and the peptide's PEG linker dramatically affects cellular uptake efficiency. nih.gov

Development of Novel Polymeric Materials

Monomer Incorporation into Polymer Backbones

Beyond its role as a linker, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid can function as a monomer or a modifying agent in the synthesis of novel polymers. By incorporating this compound directly into polymer backbones, material scientists can introduce specific functional groups that alter the bulk properties of the resulting material. The presence of the amino and carboxylic acid groups, along with the flexible, hydrophilic ether linkages, can be exploited to control characteristics such as solubility, hydrophilicity, and biocompatibility. This approach allows for the creation of new polymers with tailored physical and chemical properties for a wide range of applications, from biomaterials to specialty coatings.

Modifying Agent for Tailoring Polymer Properties

The incorporation of 2-(2-Aminoethoxy)acetic acid and its derivatives into polymer structures serves as a powerful strategy for modifying and enhancing their physicochemical properties. Its ability to be introduced as a monomer or as a grafting agent allows for the precise tuning of polymer characteristics to suit specific applications.

One notable application is in the synthesis of high-load polystyrene-polyethylene glycol-like (PPL) resins. google.com These resins, which are valuable supports in solid-phase peptide and organic synthesis, can be designed to have excellent swelling characteristics by incorporating derivatives of 2-(2-Aminoethoxy)acetic acid. google.com The hydrophilic ether backbone of the molecule, when integrated into the polystyrene matrix, enhances the resin's compatibility with a wider range of solvents, thereby improving reaction kinetics and accessibility of reactive sites.

The general impact of grafting polymers with molecules like 2-(2-Aminoethoxy)acetic acid is an improvement in properties such as thermal stability, solubility, and biocompatibility. frontiersin.org The introduction of its polar functional groups can transform an insoluble polymer into a soluble one, a critical modification for various processing and application requirements. frontiersin.org

Below is an interactive table summarizing the effects of modifying polymers with 2-(2-Aminoethoxy)acetic acid derivatives:

| Polymer Backbone | Modifying Agent | Resulting Property Change | Application |

| Polystyrene | Fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA) | Excellent swelling characteristics | Solid-Phase Peptide Synthesis, Solid-Phase Organic Synthesis |

Contributions to Supramolecular Chemistry

The principles of supramolecular chemistry rely on non-covalent interactions to construct complex and functional molecular assemblies. The structure of 2-(2-Aminoethoxy)acetic acid makes it an ideal candidate for use as a linker or spacer molecule in the design of such systems.

Assembly of Functional Materials

The dual functionality of 2-(2-Aminoethoxy)acetic acid allows it to connect different molecular components, facilitating the self-assembly of functional materials. The amine and carboxylic acid groups can form robust amide bonds, while the flexible ether chain provides conformational freedom, enabling the components to orient themselves into well-defined supramolecular structures. This "linker" capability is crucial in bioconjugation, where it can be used to attach biomolecules like proteins and peptides to other molecules or surfaces.

Role in Organic Framework Structures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. While direct incorporation of 2-(2-Aminoethoxy)acetic acid hydrochloride into a MOF structure is not yet prominently documented in readily available literature, the use of amino acid-based ligands and ether-decorated polycarboxylic acids is an active area of research. researchgate.netnih.gov

Amino acids are recognized for their potential in MOF synthesis due to their chirality and multiple coordination sites. researchgate.net However, their inherent chirality can sometimes hinder the formation of three-dimensional networks. researchgate.net Ligands with ether linkages, similar to that in 2-(2-Aminoethoxy)acetic acid, have been successfully used to construct lanthanide-based MOFs with interesting luminescence and gas capture properties. nih.gov The flexible ether chain can influence the framework's topology and pore environment. Given these precedents, 2-(2-Aminoethoxy)acetic acid represents a promising, yet underexplored, candidate for the design of novel MOFs with tailored functionalities.

Utilization in Coordination Chemistry Research

The ability of 2-(2-Aminoethoxy)acetic acid to chelate metal ions through its amine and carboxylate groups makes it a valuable ligand in coordination chemistry. The resulting metal complexes can be designed for a variety of applications, from catalysis to materials science.

Ligand Design for Metal Complexes

The synthesis of metal complexes with amino acid-based ligands is a well-established field. These ligands can coordinate to metal centers in various modes, leading to complexes with diverse geometries and electronic properties. rdd.edu.iqsciencepublishinggroup.com The design of new ligands is crucial for advancing the field, and 2-(2-Aminoethoxy)acetic acid offers a unique combination of a soft amine donor, a hard carboxylate donor, and a flexible ether backbone.

The general synthetic approach involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding. uobaghdad.edu.iqnih.gov

Investigation of Metal-Ligand Interactions

Understanding the nature of the interactions between a metal ion and its ligands is fundamental to predicting and controlling the properties of the resulting complex. For complexes of 2-(2-Aminoethoxy)acetic acid, a variety of spectroscopic techniques can be employed to probe these interactions.

Infrared (IR) spectroscopy can be used to monitor the coordination of the carboxylate and amine groups to the metal center by observing shifts in their characteristic vibrational frequencies. jocpr.com Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment and can help to determine the geometry of the complex. jocpr.com

The thermodynamic stability of metal complexes with amino acid-based ligands can be determined through techniques such as potentiometric titrations. iupac.orgnih.gov These studies provide quantitative data on the strength of the metal-ligand bond, which is crucial for understanding the behavior of the complex in solution. gcnayanangal.com The stability of such complexes is influenced by factors such as the nature of the metal ion and the basicity of the ligand donor atoms. libretexts.org

Below is an interactive table summarizing the techniques used to investigate metal-ligand interactions in amino acid-based complexes:

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through functional group shifts. |

| Electronic (UV-Vis) Spectroscopy | Determination of complex geometry and electronic structure. |

| Potentiometric Titration | Quantification of thermodynamic stability constants. |

| Magnetic Susceptibility | Information on the electronic configuration and geometry of the metal center. uobaghdad.edu.iq |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in "2-(2-Aminoethoxy)acetic acid hydrochloride".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of "this compound".

¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbon atom of the carboxylic acid group would appear at a significantly different chemical shift compared to the carbons in the ethoxy chain.

Table 1: Representative ¹³C NMR Chemical Shifts for a Structurally Related Compound, (2-(2-Aminoethoxy)ethoxy)acetic acid

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 174.2 |

| -O-CH₂-COOH | 71.4 |

| -O-CH₂-CH₂-O- | 70.6 |

| -CH₂-O-CH₂-COOH | 70.2 |

| NH₂-CH₂-CH₂-O- | 68.6 |

| NH₂-CH₂- | 50.7 |

Note: Data is for a related compound and serves as an example of expected chemical shifts. The actual spectrum for this compound may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether linkages, and the N-H stretches of the ammonium (B1175870) group. The broadness and position of the O-H and N-H stretches can also provide information about hydrogen bonding.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Ammonium) | 3200-2800 (broad) | Stretching vibration |

| C-H | 3000-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1730-1700 | Stretching vibration |

| C-O (Ether) | 1150-1085 | Stretching vibration |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The exact mass of the free base, 2-(2-Aminoethoxy)acetic acid, has been computed to be 119.058243149 Da. nih.gov In mass spectrometry, the hydrochloride salt would typically dissociate, and the resulting spectrum would show the molecular ion peak for the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to check the purity of a compound and to monitor the progress of a chemical reaction. A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from any impurities on a stationary phase, typically silica (B1680970) gel. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. For amino acids and their derivatives, a common visualization agent is ninhydrin, which reacts with the amine group to produce a colored spot.

While specific TLC data for "this compound" is not available, related compounds have been analyzed using solvent systems such as dichloromethane (B109758) and methanol (B129727) mixtures. For instance, a derivative, (2-(2-azidoethoxy)ethoxy)acetic acid, showed an Rf value of 0.23 in a 9:1 mixture of dichloromethane and methanol. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It offers high resolution and sensitivity. For a polar compound like "this compound", reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time (tR), the time it takes for the compound to elute from the column, is a characteristic parameter for a given set of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is often assessed by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. The use of HPLC for purity assessment of related compounds has been documented, with purities often exceeding 95%.

Flash Column Chromatography for Intermediate Purification

Flash column chromatography is a widely utilized technique in organic synthesis for the rapid and efficient separation of compounds. In the context of synthesizing this compound, this technique is particularly relevant for the purification of key intermediates. For instance, in synthetic routes leading to closely related aminoethoxy acetic acid derivatives, a free amino alcohol intermediate is often generated. The purification of this intermediate is essential to ensure the high purity of the final product. google.com

One documented synthesis pathway for a related compound involves the removal of a phthalimido protecting group from an alcohol precursor, yielding a free amine. This resulting free amino alcohol can be effectively purified using flash column chromatography before proceeding with subsequent oxidation steps to form the carboxylic acid. google.com

The conditions for flash column chromatography of such amino-containing intermediates must be carefully selected. Due to the basic nature of the amino group, tailing on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (B92270) (typically around 0.1%), is often added to the eluent. rochester.edu The choice of the primary solvent system is guided by the polarity of the intermediate, with common systems including mixtures of hexanes and ethyl acetate (B1210297), or more polar systems like dichloromethane and methanol. rochester.edu

While specific experimental data for the flash chromatography of intermediates leading directly to this compound is not detailed in available literature, the general principles for purifying amino alcohols and amino acids are well-established. For example, the purification of various α-amino acid-N-carboxyanhydrides (NCAs), which also possess amine functionalities, has been successfully achieved using flash chromatography on silica gel. nih.gov This method has proven effective for a range of NCAs with both hydrophilic and hydrophobic side chains. nih.gov

Table 1: Representative Conditions for Flash Column Chromatography of Amine-Containing Intermediates

| Parameter | Typical Value/Solvent System | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate gradient | For less polar intermediates. |

| Dichloromethane/Methanol gradient | For more polar intermediates. | |

| Mobile Phase Modifier | ~0.1% Triethylamine or Pyridine | To prevent peak tailing of basic amine compounds. rochester.edu |

| Loading Technique | Dry loading or minimal solvent | To ensure a narrow sample band and good separation. |

This table is illustrative and based on general principles of flash chromatography for amine-containing compounds.

The successful application of flash column chromatography in the purification of synthetic intermediates is a critical step in obtaining high-purity this compound for further research and application.

Crystallographic Studies (e.g., X-ray Diffraction)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of the current available scientific literature, a single crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Powder X-ray Diffraction for Crystalline Phase Analysis

Similarly, there are no publicly available powder X-ray diffraction (PXRD) patterns for this compound. While commercial suppliers describe the compound as a crystalline solid, specific PXRD data, which would provide characteristic peaks for phase identification and purity assessment, has not been published in peer-reviewed literature or crystallographic databases.

Biochemical and Biological Research Applications Excluding Clinical Studies

Investigations into Cellular Signaling and Metabolic Pathways

Autophagy Induction Mechanisms

No peer-reviewed studies were identified that demonstrate 2-(2-Aminoethoxy)acetic acid hydrochloride's capacity to induce autophagy. Therefore, detailed discussions on its potential to modulate autophagosome markers like LC3B-II or regulate autophagy-related proteins cannot be substantiated with credible scientific evidence.

Modulation of Biochemical Signaling Molecules

There is a lack of published scientific studies to substantiate claims of "this compound" directly modulating the production of key signaling molecules like nitric oxide and tumor necrosis factor-alpha.

Down-regulation of Nitric Oxide (NO) Production

No specific studies in peer-reviewed journals were found to demonstrate that "this compound" causes a down-regulation of nitric oxide (NO) production. While some commercial suppliers allude to this property, the scientific evidence, including experimental conditions and quantitative data, is not available in the public domain.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

Similarly, the claim that "this compound" inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) is not supported by accessible scientific research. Without primary data, it is not possible to detail the mechanism or extent of this purported inhibition.

Enzyme Interaction and Inhibition Studies

The role of "this compound" in enzyme interaction and inhibition, particularly concerning serine proteases, is mentioned in some commercial literature but lacks substantiation in formal scientific publications.

Research on Serine Protease Inhibitionbiosynth.com

It has been suggested that the parent compound, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, may act as an inhibitor of serine proteases by binding to the active site of these enzymes. biosynth.com However, detailed kinetic studies, including inhibition constants (Kᵢ) or IC₅₀ values for specific serine proteases, have not been published.

One commercial source claims that 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been shown to inhibit the activity of Matrix Metalloproteinase-1 (MMP-1), a zinc-dependent endopeptidase. biosynth.com The specifics of this inhibitory action, such as the nature of the binding and the concentration-dependent effects, are not detailed in any available research.

The same source indicates that 2-(2-(2-Aminoethoxy)ethoxy)acetic acid also inhibits the activity of Urokinase Plasminogen Activator (uPA), a serine protease involved in fibrinolysis and tissue remodeling. biosynth.com As with MMP-1, the scientific basis for this claim, including quantitative measures of inhibition and the experimental context, remains undocumented in peer-reviewed literature.

Mechanisms of Enzyme Active Site Binding

Research into the specific mechanisms of enzyme active site binding for this compound is an emerging area. However, studies on closely related derivatives of 2-(2-Aminoethoxy)acetic acid have indicated a potential role as an inhibitor of certain enzyme classes. One area of investigation has been its effect on serine proteases, such as matrix metalloproteinase-1 and urokinase plasminogen activator. biosynth.com The proposed mechanism of inhibition involves the carboxylate group of the acetic acid moiety interacting with key amino acid residues within the enzyme's active site. This interaction is thought to mimic the binding of natural substrates, thereby competitively inhibiting the enzyme's catalytic activity.

The binding is likely facilitated by the formation of hydrogen bonds between the ether oxygens of the ethoxy groups and polar residues in the active site, which helps to orient the molecule for optimal interaction. The terminal amino group can also play a role in anchoring the molecule within the active site through electrostatic interactions, particularly if the active site contains negatively charged residues. While detailed kinetic studies and crystallographic data for the hydrochloride salt are not extensively available, the foundational structure of 2-(2-Aminoethoxy)acetic acid suggests a competitive inhibition model. In such a model, the inhibitor vies with the substrate for binding to the enzyme's active site. The effectiveness of this inhibition would be dependent on the concentration of both the inhibitor and the substrate. libretexts.org

Interactive Data Table: Putative Enzyme Inhibition Profile

Receptor Interaction Research (e.g., Integrin Receptors)

The interaction of 2-(2-Aminoethoxy)acetic acid and its derivatives with cell surface receptors, particularly integrins, has been a subject of biochemical investigation. biosynth.com Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various biological processes. The general structure of 2-(2-Aminoethoxy)acetic acid, with its terminal amino and carboxyl groups separated by a flexible ethoxy chain, makes it a candidate for mimicking the Arg-Gly-Asp (RGD) motif found in many natural ligands of integrins.

While direct binding studies with this compound are limited, research on analogous molecules suggests that the carboxylate group can interact with the metal ion-dependent adhesion site (MIDAS) in the integrin headpiece, a key region for ligand binding. The amino group may form additional electrostatic interactions with acidic residues on the integrin surface, further stabilizing the complex. The flexible ethoxy linker allows the molecule to adopt a conformation that fits within the binding pocket. These interactions are critical for initiating downstream signaling pathways associated with integrin activation. nih.gov

Mechanisms of Cellular Uptake

The mechanisms by which this compound enters cells are of significant interest for its application in biochemical research. While passive diffusion across the cell membrane is possible for small, uncharged molecules, the charged nature of the amino and carboxyl groups at physiological pH suggests that its uptake is likely mediated by transport proteins. amerigoscientific.com

Role of Fatty Acid Uptake Transporters

One proposed mechanism for the cellular uptake of 2-(2-Aminoethoxy)acetic acid and its derivatives involves fatty acid uptake transporters. biosynth.com Specifically, members of the Fatty Acid Transport Protein (FATP) family, such as FATP2 and FATP4, are being investigated for their potential role. These transporters are known to facilitate the uptake of long-chain fatty acids, and it is hypothesized that the structural similarities between these fatty acids and the ethoxyacetic acid derivative may allow for its recognition and transport.

The proposed mechanism, known as vectorial acylation, suggests that upon binding to the transporter, the molecule is internalized and subsequently activated by the addition of a Coenzyme A (CoA) molecule. researchgate.netnih.gov This modification traps the molecule inside the cell and maintains the concentration gradient, driving further uptake. researchgate.net Overexpression of FATP2 and FATP4 in certain cell lines has been shown to increase the uptake of long-chain fatty acids, lending support to this model. researchgate.net However, direct experimental evidence confirming the transport of this compound by FATP2 or FATP4 is still an active area of research.

Development as a Research Tool or Probe in Biochemical Assays

The unique chemical properties of this compound have led to its development as a versatile tool in various biochemical assays. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it an ideal linker molecule in solid-phase peptide synthesis (SPPS). google.comluxembourg-bio.comuci.edu In SPPS, the Fmoc-protected derivative of 2-(2-Aminoethoxy)acetic acid can be readily incorporated into a growing peptide chain to introduce a flexible, hydrophilic spacer. google.combeilstein-journals.org This is particularly useful for attaching labels, such as fluorescent dyes or biotin, to peptides without significantly altering their biological activity. peptide.com

Furthermore, derivatives of 2-(2-Aminoethoxy)acetic acid have been utilized as fluorescent probes. biosynth.com By conjugating a fluorophore to the amino or carboxyl terminus, the molecule can be used to study a variety of biological processes, including receptor binding and enzyme activity, through techniques like fluorescence resonance energy transfer (FRET) and electrochemical impedance spectroscopy. biosynth.com The hydrophilic ethoxy chain can improve the water solubility of hydrophobic fluorophores, making them more suitable for use in aqueous biological systems.

Interactive Data Table: Applications in Biochemical Assays

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

More recent synthetic strategies have aimed to improve upon these earlier methods by reducing the number of steps and avoiding harsh chemicals. One such improved synthesis involves converting 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide (B81097), followed by reaction with triphenylphosphine (B44618) and subsequent oxidation, which can be performed without the need to isolate and purify intermediates. google.comwipo.int Another proposed method involves a different sequence of reactions where the phthalimido group is removed from an alcohol intermediate rather than an acid, allowing for purification by flash column chromatography. google.comgoogle.com

Future efforts in this area will likely prioritize green chemistry principles. This includes the exploration of biocatalytic methods, the use of environmentally benign solvents, and the development of one-pot syntheses to minimize waste and energy consumption. The goal is to create more economical and safer processes that are scalable for industrial applications. A comparison of existing and potential future synthetic approaches is outlined below.

| Feature | Traditional Synthesis | Improved Synthesis | Future Sustainable Synthesis (Projected) |

| Starting Material | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Renewable feedstocks |

| Key Reagents | Potassium phthalimide (B116566), Jones reagent, Hydrazine (B178648) hydrate (B1144303), Sodium hydride | Sodium azide, Triphenylphosphine, TEMPO | Biocatalysts (enzymes), Green oxidants |